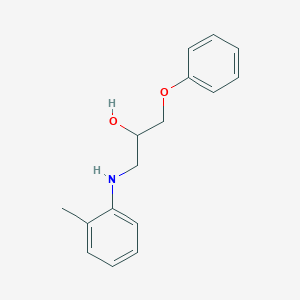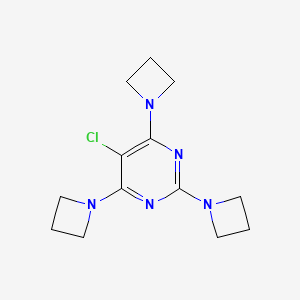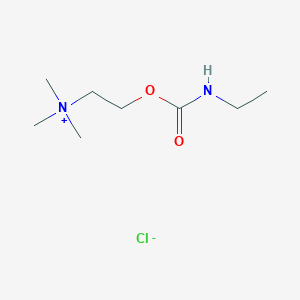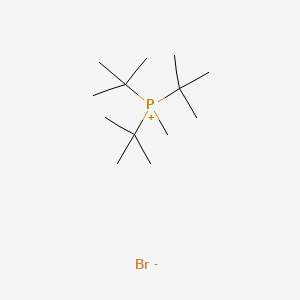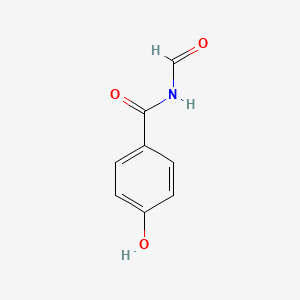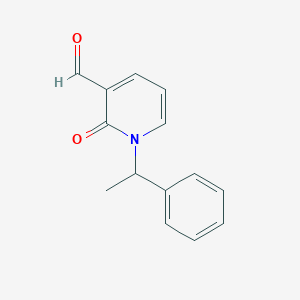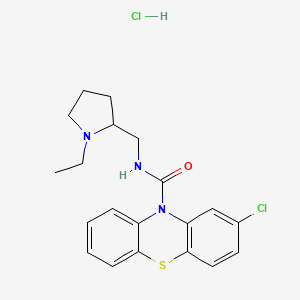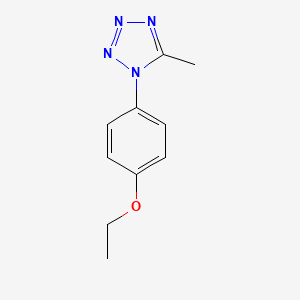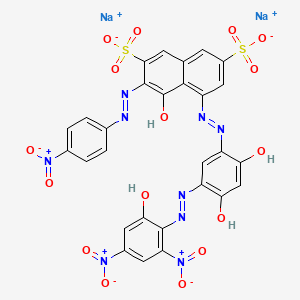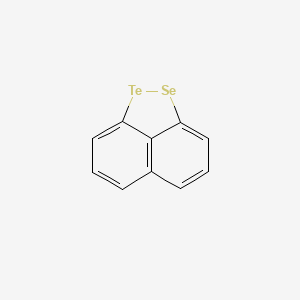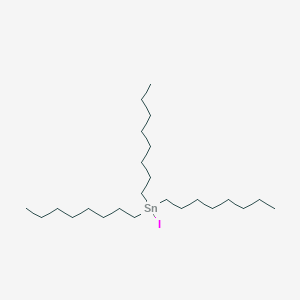
(1E)-N-Butyl-1,3-diphenylbutan-1-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E)-N-Butyl-1,3-diphenylbutan-1-imine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N-Butyl-1,3-diphenylbutan-1-imine typically involves the condensation of an aldehyde or ketone with a primary amine. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the imine bond. For instance, the reaction between benzaldehyde and butylamine in the presence of an acid catalyst can yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The use of advanced catalysts and purification techniques such as distillation or recrystallization is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(1E)-N-Butyl-1,3-diphenylbutan-1-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
(1E)-N-Butyl-1,3-diphenylbutan-1-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1E)-N-Butyl-1,3-diphenylbutan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
(1E,3E)-1,4-Diphenylbuta-1,3-diene: This compound shares structural similarities but differs in its chemical properties and reactivity.
Butylamine: A primary amine that can be used as a precursor in the synthesis of (1E)-N-Butyl-1,3-diphenylbutan-1-imine.
Uniqueness
This compound is unique due to its specific imine structure, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64636-44-8 |
|---|---|
Fórmula molecular |
C20H25N |
Peso molecular |
279.4 g/mol |
Nombre IUPAC |
N-butyl-1,3-diphenylbutan-1-imine |
InChI |
InChI=1S/C20H25N/c1-3-4-15-21-20(19-13-9-6-10-14-19)16-17(2)18-11-7-5-8-12-18/h5-14,17H,3-4,15-16H2,1-2H3 |
Clave InChI |
CJNPKUKDIPAONJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(CC(C)C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


